molecular formula C26H29ClN6O3 B586955 N-1-Ethoxyethyl Losartan Carboxylic Acid CAS No. 165276-41-5

N-1-Ethoxyethyl Losartan Carboxylic Acid

Cat. No.: B586955
CAS No.: 165276-41-5
M. Wt: 509.007
InChI Key: SGIUQEOBZRJBIB-UHFFFAOYSA-N
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Description

N-1-Ethoxyethyl Losartan Carboxylic Acid: is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its molecular formula C26H29ClN6O3 and a molecular weight of 509.00 g/mol . It is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-Ethoxyethyl Losartan Carboxylic Acid typically involves the modification of losartan. One common method includes the reaction of losartan with ethoxyethyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the ethoxyethyl derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-1-Ethoxyethyl Losartan Carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-1-Ethoxyethyl Losartan Carboxylic Acid is unique due to its ethoxyethyl modification, which can alter its pharmacokinetic properties and potentially its interaction with biological targets. This makes it a valuable compound for research into the effects of structural modifications on drug activity.

Properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O3/c1-4-6-11-22-28-24(27)23(26(34)35)32(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-29-31-33(30-25)17(3)36-5-2/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIUQEOBZRJBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747742
Record name 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165276-41-5
Record name 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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